molecular formula C17H21ClN4O B3897245 (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride

Cat. No.: B3897245
M. Wt: 332.8 g/mol
InChI Key: HTJGJJHRQYHYFK-YEBWQKSTSA-N
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Description

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a pyridinylmethanimine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with pyridine-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as acetonitrile and a catalyst like Yb(OTf)3 to facilitate the formation of the desired product . The intermediate formed is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to ensure high yield and purity. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, is purified by recrystallization from optimized solvents, which is beneficial for industrial-scale production . The overall yield of this route is approximately 45%, and the final product’s structure is confirmed using techniques such as 1H-NMR, 13C-NMR, and HRMS .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.

Mechanism of Action

The compound exerts its effects primarily by interacting with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors. By binding to these receptors, it can modulate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction leads to various physiological effects, including vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of a pyridinylmethanimine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O.ClH/c1-22-17-8-3-2-7-16(17)20-10-12-21(13-11-20)19-14-15-6-4-5-9-18-15;/h2-9,14H,10-13H2,1H3;1H/b19-14-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJGJJHRQYHYFK-YEBWQKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride
Reactant of Route 2
Reactant of Route 2
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride
Reactant of Route 3
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride
Reactant of Route 4
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride
Reactant of Route 5
Reactant of Route 5
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride
Reactant of Route 6
Reactant of Route 6
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride

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